
3-Cyclopropyl-1H-indazole
概要
説明
3-Cyclopropyl-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been explored, including:
Transition Metal Catalyzed Reactions: These reactions often use copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These involve the reduction of nitro or azide precursors to form the indazole ring.
Metal-Free Reactions: These methods use reagents like montmorillonite K-10 under an oxygen atmosphere to achieve cyclization without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the indazole ring.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated indazoles, while substitution can introduce various alkyl, aryl, or halogen groups .
科学的研究の応用
3-Cyclopropyl-1H-indazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1H-Indazole: This compound shares the core indazole structure but lacks the cyclopropyl group.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity properties.
Indazole Derivatives: Compounds like 3-methyl-1H-indazole and 3-phenyl-1H-indazole have similar structures but different substituents.
Uniqueness: 3-Cyclopropyl-1H-indazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
生物活性
3-Cyclopropyl-1H-indazole is a derivative of indazole, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential as an anticancer agent, kinase inhibitor, and its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group attached to the indazole ring, which enhances its pharmacological properties. The indazole core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including this compound, as effective anticancer agents. Research indicates that modifications at the C3 position of the indazole ring can significantly enhance anticancer activity.
- Inhibition of Kinases : Indazoles have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives with specific substitutions demonstrated IC50 values in the nanomolar range against FGFR1, indicating potent inhibitory activity .
- Case Study : A study by Paul et al. reported that certain indazole derivatives exhibited single-digit nanomolar inhibition against Polo-like kinase 4 (PLK4), a target in cancer therapy . This suggests that this compound may also possess similar inhibitory properties, warranting further investigation.
Kinase Inhibition
The structure-activity relationship (SAR) studies have shown that the presence of specific substituents on the indazole ring can enhance kinase inhibition. For example:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
14a | FGFR1 | 15 |
14b | FGFR1 | 13.2 |
14c | FGFR1 | 9.8 |
22 | FGFR2 | 0.8 |
23 | FGFR3 | 2 |
These findings illustrate how modifications can lead to improved selectivity and potency against specific kinases .
Other Biological Activities
Indazoles, including this compound, have also been investigated for other biological activities:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Certain indazole derivatives have demonstrated inhibitory effects on IDO, an enzyme involved in immune regulation and tumor progression . The mechanism involves binding interactions within the enzyme's active site, which could be relevant for therapeutic applications in cancer immunotherapy.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:
- Docking Studies : Computational modeling has revealed that the indazole nitrogen atoms can form hydrogen bonds with key residues in target enzymes, enhancing binding affinity . For example, docking studies with FGFR1 indicated significant interactions between the indazole moiety and the ATP-binding pocket.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its potential as an anticancer agent and kinase inhibitor underscores the need for extensive pharmacological studies to elucidate its efficacy and safety profile. Future research should focus on:
- In Vivo Studies : Evaluating the therapeutic potential in animal models.
- SAR Optimization : Identifying optimal substitutions to enhance potency and selectivity.
- Clinical Trials : Assessing safety and efficacy in human subjects.
特性
IUPAC Name |
3-cyclopropyl-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVBTLDJPYBQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC=CC3=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738463 | |
Record name | 3-Cyclopropyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146395-69-8 | |
Record name | 3-Cyclopropyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。